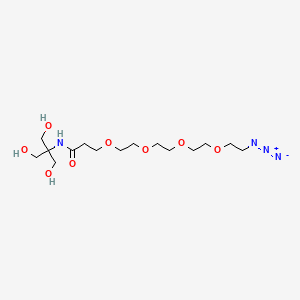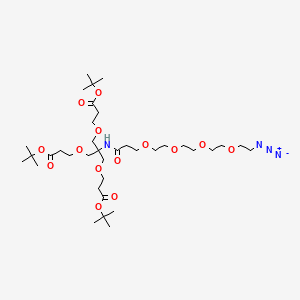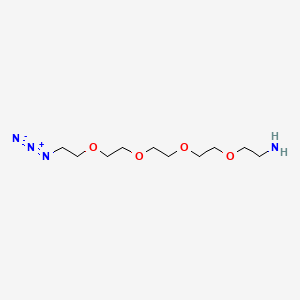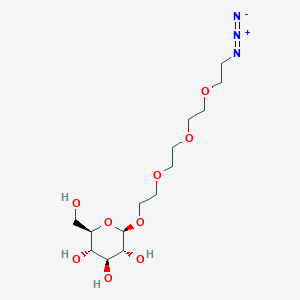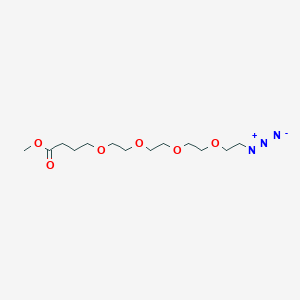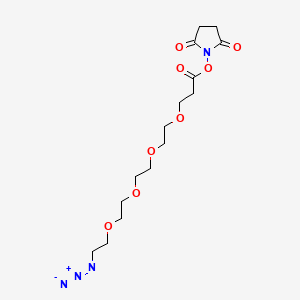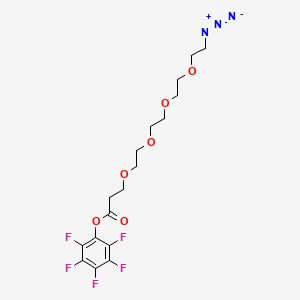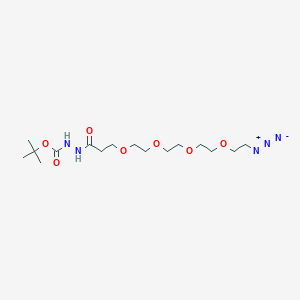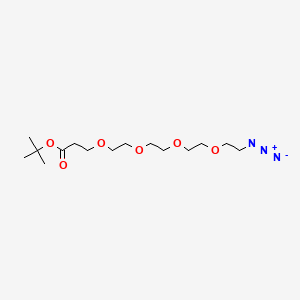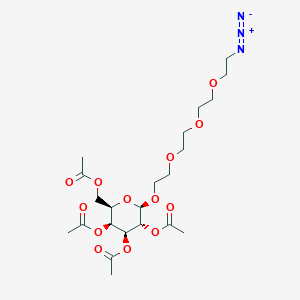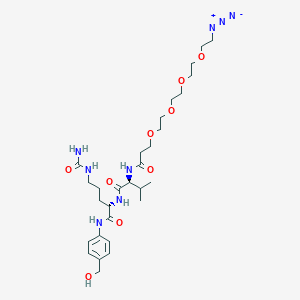
BAY-1816032
描述
BAY 1816032: is a highly potent and selective inhibitor of the enzyme budding uninhibited by benzimidazoles 1 kinase. This compound has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments .
作用机制
Target of Action
BAY-1816032 is a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase, BUB1 . BUB1 is bound to kinetochores and plays various roles during the cell cycle, mainly in the spindle assembly checkpoint (SAC) and chromosome alignment during metaphase .
Mode of Action
this compound inhibits BUB1 enzymatic activity, showing potent activity on human BUB1 with an IC50 of 6.5 nM in a biochemical assay with low ATP . It abrogates nocodazole-induced Thr-120 phosphorylation of the major BUB1 target protein histone H2A in HeLa cells with an IC50 of 29 nM . This results in induced lagging chromosomes and mitotic delay .
Biochemical Pathways
BUB1 is involved in centromere cohesion and attachment error correction . Inhibition of BUB1 by this compound sensitizes tumor cells towards taxanes, ATR, and PARP inhibitors . This interference with cell-cycle checkpoints opens the opportunity to drive tumor cells into abortive cell division in the presence of DNA damage or misattached chromosomes .
Pharmacokinetics
this compound has been tested in mice, rats, and dogs at 0.5 to 5 mg/kg (oral) and 0.5 to 1 mg/kg (intravenous); it is orally bioavailable . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes .
Result of Action
this compound inhibits tumor cell proliferation alone and in combination with taxanes, ATR, and PARP inhibitors . It demonstrated synergy or additivity with paclitaxel or docetaxel in almost all cell lines evaluated . In human triple-negative breast xenograft models, this compound, when combined with paclitaxel or docetaxel, resulted in a strong and statistically significant reduction of tumor size as compared to the respective monotherapies .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other drugs. For instance, it has been found to be synergistic or additive in combination with paclitaxel or docetaxel, as well as with ATR or PARP inhibitors in cellular assays . Furthermore, its solubility in DMSO up to 10 mM influences its action environment .
生化分析
Biochemical Properties
BAY-1816032 inhibits BUB1 enzymatic activity with an IC50 of 7 nanomol/L . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes . This compound interacts with BUB1 kinase, a protein involved in centromere cohesion and attachment error correction .
Cellular Effects
This compound has been demonstrated to inhibit histone H2A-Thr120 phosphorylation with an IC50 of 29 ± 23 nM . This phosphorylation is a substrate of BUB1 kinase . The inhibition of this phosphorylation by this compound suggests that it can influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BUB1 kinase, which is involved in centromere cohesion and attachment error correction . By inhibiting BUB1 kinase, this compound can induce chromosome mis-segregation, especially when combined with low concentrations of paclitaxel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long target residence time, suggesting that it has good stability . More studies are needed to understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been tested at doses ranging from 0.5 to 5 mg/kg (po) and 0.5 to 1 mg/kg (iv) . It has demonstrated dose-dependent inhibition of phospho-Thr120 histone H2A in skin tissues .
Metabolic Pathways
Given its role as a BUB1 kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Subcellular Localization
Given its role as a BUB1 kinase inhibitor, it is likely to be localized to the kinetochores where BUB1 kinase functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BAY 1816032 involves multiple steps, starting with the selection of appropriate starting materials and reagents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that medicinal chemistry efforts were undertaken to optimize the compound’s target affinity, physicochemical properties, and pharmacokinetic parameters .
Industrial Production Methods: Industrial production methods for BAY 1816032 are not explicitly detailed in the available literature. Typically, such compounds are produced through a series of chemical reactions involving purification and quality control processes to ensure the final product’s efficacy and safety .
化学反应分析
Types of Reactions: BAY 1816032 primarily undergoes reactions related to its inhibitory activity on budding uninhibited by benzimidazoles 1 kinase. These reactions include binding to the enzyme’s active site and inhibiting its catalytic function .
Common Reagents and Conditions: The compound is often used in combination with other reagents such as taxanes, ATR inhibitors, and PARP inhibitors to enhance its efficacy. The conditions for these reactions typically involve specific concentrations of the reagents and controlled environmental conditions to ensure optimal activity .
Major Products: The major products formed from the reactions involving BAY 1816032 are typically related to its inhibitory effects on budding uninhibited by benzimidazoles 1 kinase and the subsequent impact on tumor cell proliferation and survival .
科学研究应用
BAY 1816032 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicinal chemistry. Some of its key applications include:
Cancer Research: BAY 1816032 has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments such as taxanes and PARP inhibitors
Cell Cycle Studies: The compound is used to study the role of budding uninhibited by benzimidazoles 1 kinase in cell cycle regulation and chromosome segregation
Drug Development: BAY 1816032 serves as a valuable tool in the development of new cancer therapies by providing insights into the mechanisms of budding uninhibited by benzimidazoles 1 kinase inhibition and its impact on tumor cells
相似化合物的比较
BAY 1816032: is compared with other budding uninhibited by benzimidazoles 1 kinase inhibitors such as BAY 1816032 and BAY 1816032
Uniqueness:
- BAY 1816032 is unique in its high potency, long target residence time, and excellent selectivity for budding uninhibited by benzimidazoles 1 kinase. It also shows synergistic or additive effects when used in combination with other cancer treatments, making it a valuable tool in cancer research and therapy .
属性
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 1816032?
A: BAY 1816032 is a potent and selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase [, ]. BUB1 plays a crucial role in chromosome alignment and spindle assembly checkpoint activation during mitosis. By inhibiting BUB1's catalytic activity, BAY 1816032 disrupts these processes. This leads to chromosome mis-segregation, mitotic delay, and ultimately, cell death []. Specifically, BAY 1816032 inhibits the phosphorylation of histone H2A at threonine 120, a key event in BUB1-mediated signaling [].
Q2: How does the structure of BAY 1816032 relate to its activity?
A: While the provided abstracts don't delve into specific structure-activity relationships for BAY 1816032, they highlight that medicinal chemistry efforts led to its development []. This suggests that researchers explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further research exploring the structure-activity relationship of BAY 1816032 and its analogs could provide valuable insights for designing more effective BUB1 inhibitors.
Q3: What is the significance of BAY 1816032's long target residence time?
A: BAY 1816032 exhibits slow dissociation kinetics, resulting in a prolonged target residence time of 87 minutes []. This is significant because a longer residence time allows the drug to exert its inhibitory effects for a more extended period, potentially leading to enhanced efficacy and a wider therapeutic window.
Q4: Has BAY 1816032 shown any synergistic effects with other anticancer agents?
A: Yes, preclinical studies have demonstrated that BAY 1816032 acts synergistically or additively with several anticancer agents, including taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors [, ]. This synergistic effect suggests that combining BAY 1816032 with these agents could enhance their efficacy and potentially overcome resistance.
Q5: What are the potential clinical applications of BAY 1816032?
A: Preclinical data suggests that BAY 1816032, particularly in combination with taxanes or PARP inhibitors, holds promise for treating various cancers [, ]. The encouraging results from in vivo xenograft studies, coupled with its favorable safety profile, warrant further investigation of BAY 1816032 in clinical trials to confirm its efficacy and safety in human patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



